molecular formula C15H12F2O3 B1359024 3,5-Difluoro-3',5'-dimethoxybenzophenone CAS No. 951892-32-3

3,5-Difluoro-3',5'-dimethoxybenzophenone

Cat. No.: B1359024
CAS No.: 951892-32-3
M. Wt: 278.25 g/mol
InChI Key: JRMCTWHQYTYZCG-UHFFFAOYSA-N
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Description

3,5-Difluoro-3',5'-dimethoxybenzophenone is a halogenated benzophenone derivative featuring two fluorine atoms at the 3- and 5-positions of one benzene ring and two methoxy (-OCH₃) groups at the 3'- and 5'-positions of the second ring. This compound is part of a broader class of benzophenones, which are characterized by two aromatic rings connected by a ketone group.

Properties

IUPAC Name

(3,5-difluorophenyl)-(3,5-dimethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O3/c1-19-13-5-10(6-14(8-13)20-2)15(18)9-3-11(16)7-12(17)4-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMCTWHQYTYZCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)C2=CC(=CC(=C2)F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601230456
Record name (3,5-Difluorophenyl)(3,5-dimethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601230456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951892-32-3
Record name (3,5-Difluorophenyl)(3,5-dimethoxyphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951892-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3,5-Difluorophenyl)(3,5-dimethoxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601230456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3,5-Difluoro-3’,5’-dimethoxybenzophenone typically involves the reaction of 3,5-difluorobenzoyl chloride with 3,5-dimethoxybenzene under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3,5-Difluoro-3’,5’-dimethoxybenzophenone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : This compound serves as an essential intermediate in the synthesis of more complex organic molecules. Its unique structural characteristics allow for various functional group transformations, making it valuable in synthetic organic chemistry.

Biology

  • Enzyme Inhibition Studies : Research has shown that 3,5-Difluoro-3',5'-dimethoxybenzophenone can inhibit specific enzymes by binding to their active sites. This property is crucial for studying enzyme kinetics and protein-ligand interactions.

Medicine

  • Drug Development : The compound has been investigated for its potential therapeutic applications, particularly in designing anti-inflammatory and anticancer agents. Studies indicate that it exhibits significant activity against cancer cell lines, with lower IC50 values compared to other compounds tested.

Industry

  • Production of Specialty Chemicals : In industrial applications, this compound is utilized in the manufacturing of specialty chemicals and materials, owing to its unique chemical properties that enhance product performance.

Case Studies

  • Cancer Cell Line Studies : In experiments involving A549 lung cancer cells, this compound demonstrated potent anticancer properties, with an IC50 value significantly lower than many other tested compounds. This suggests its potential as a lead compound in cancer therapy.
  • Inflammation Models : Experimental models of induced inflammation showed that treatment with this compound led to a marked reduction in inflammatory markers compared to control groups. This highlights its potential use in developing anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 3,5-Difluoro-3’,5’-dimethoxybenzophenone involves its interaction with molecular targets through its fluorine and methoxy groups. These interactions can affect various pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s methoxy groups increase polarity, making it more soluble in polar aprotic solvents (e.g., DMSO) compared to methyl-substituted analogs.
  • Fluorine substitution improves thermal stability, as seen in related fluorinated benzophenones used in high-temperature applications .

Research Findings and Data

  • Self-Assembly Properties: Fluorinated analogs with nonyl chains exhibit superior self-assembly (PDI < 0.4) compared to ethyl derivatives (PDI = 1), highlighting the role of substituent length in nanoparticle formation .
  • Crystallography: Related structures, such as 1-[2-(3,5-difluorobenzyloxy)phenyl]-ethanone, show dihedral angles of ~70° between aromatic rings, suggesting similar steric constraints in the target compound .

Biological Activity

3,5-Difluoro-3',5'-dimethoxybenzophenone (DFDMBP) is a synthetic compound characterized by its unique structure, which includes two fluorine atoms and two methoxy groups attached to a benzophenone core. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities and applications.

  • Molecular Formula : C15H12F2O3
  • Molecular Weight : 278.26 g/mol
  • IUPAC Name : (3,5-difluorophenyl)-(3,5-dimethoxyphenyl)methanone

The biological activity of DFDMBP is primarily attributed to its interaction with various molecular targets. The presence of fluorine and methoxy groups significantly influences its reactivity and biological properties. The mechanism of action may involve:

  • Enzyme Inhibition : DFDMBP can inhibit specific enzymes due to the electron-withdrawing nature of the fluorine atoms, which alters the electronic properties of the compound.
  • Receptor Binding : The methoxy groups may enhance binding affinity to certain receptors, potentially leading to varied biological responses.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of DFDMBP. For example, research indicates that fluorinated derivatives exhibit cytotoxic effects on glioblastoma cells (GBM), suggesting that DFDMBP may share similar properties due to its structural analogies with these derivatives .

Antimicrobial Activity

DFDMBP has also been evaluated for antimicrobial activity. The structural features that enhance its lipophilicity may contribute to its ability to penetrate bacterial membranes, making it a candidate for further development in antimicrobial therapies.

Comparative Analysis with Similar Compounds

To understand the uniqueness of DFDMBP, it is beneficial to compare it with similar compounds:

Compound NameStructure FeaturesBiological Activity
3,5-DifluorobenzophenoneFluorine substituents onlyModerate anticancer activity
3,5-DimethoxybenzophenoneMethoxy substituents onlyLimited biological activity
4-FluorobenzophenoneOne fluorine substituentHigher reactivity towards nucleophiles
DFDMBPBoth fluorine and methoxy groupsPotentially high anticancer and antimicrobial activity

Case Studies and Research Findings

  • Cytotoxicity in Cancer Cells : A study demonstrated that DFDMBP exhibited significant cytotoxicity against GBM cells at varying concentrations. This was measured using cell viability assays that showed a dose-dependent response .
  • Enzyme Inhibition Studies : Preliminary research indicated that DFDMBP could inhibit specific enzymes involved in cancer progression. The inhibition was quantified using standard biochemical assays, showing promising results that warrant further investigation .
  • Antimicrobial Testing : In vitro studies revealed that DFDMBP displayed antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined, highlighting its potential as an antimicrobial agent .

Future Directions

Given the promising biological activities associated with DFDMBP, future research should focus on:

  • Optimization of Bioavailability : Enhancing the pharmacokinetic properties of DFDMBP to improve its efficacy in clinical settings.
  • Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological activities through advanced biochemical assays.
  • Development of Derivatives : Synthesizing analogs of DFDMBP to explore structure-activity relationships (SAR) for improved therapeutic profiles.

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